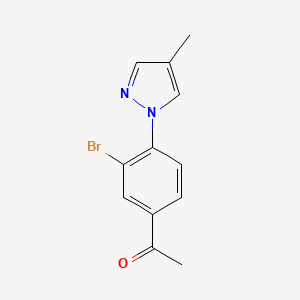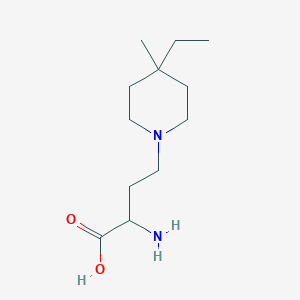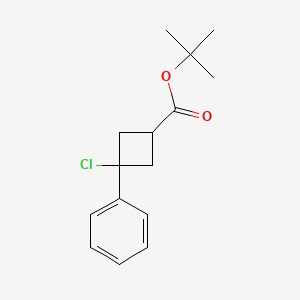
Tert-butyl3-chloro-3-phenylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates It features a tert-butyl ester group, a phenyl group, and a chlorine atom attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyclobutanecarboxylate with a chlorinating agent in the presence of a catalyst. One common method is the chlorination of tert-butyl cyclobutanecarboxylate using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom on the cyclobutane ring.
Industrial Production Methods
Industrial production of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of tert-butyl 3-azido-3-phenylcyclobutane-1-carboxylate or tert-butyl 3-thiocyanato-3-phenylcyclobutane-1-carboxylate.
Reduction: Formation of tert-butyl 3-phenylcyclobutan-1-ol.
Oxidation: Formation of tert-butyl 3-phenylcyclobutane-1,1-dicarboxylate.
Scientific Research Applications
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include covalent binding to active sites or the formation of reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-chloro-1-piperidine carboxylate: Similar in structure but contains a piperidine ring instead of a cyclobutane ring.
Tert-butyl 3-phenylcyclobutane-1-carboxylate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Tert-butyl 3-bromo-3-phenylcyclobutane-1-carboxylate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is unique due to the presence of both a phenyl group and a chlorine atom on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse chemical transformations. The tert-butyl ester group also provides stability and facilitates its use as a protecting group in organic synthesis.
Properties
Molecular Formula |
C15H19ClO2 |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H19ClO2/c1-14(2,3)18-13(17)11-9-15(16,10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
BLPCLAMATMYBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549956.png)

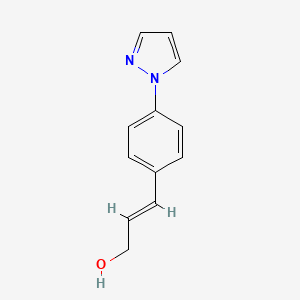
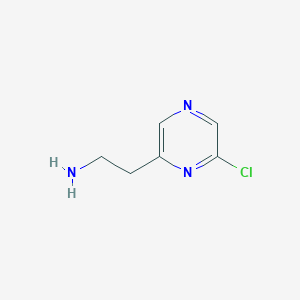

![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
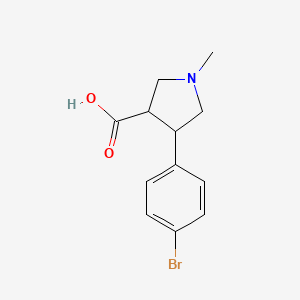
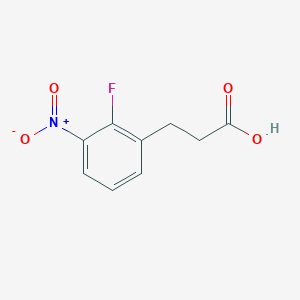
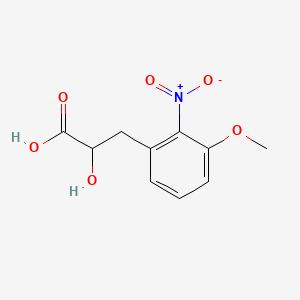
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

